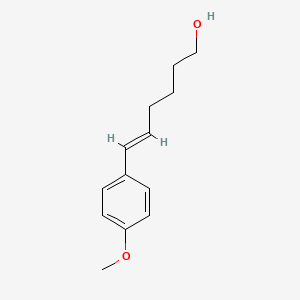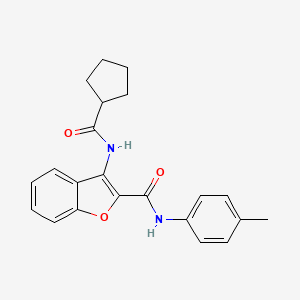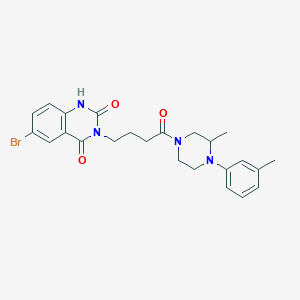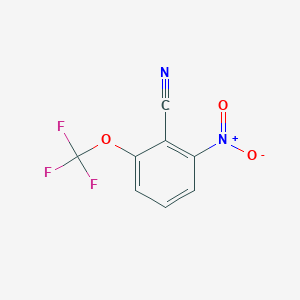![molecular formula C14H23NO6 B2917624 4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid CAS No. 2230798-46-4](/img/structure/B2917624.png)
4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . It also has a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis . The presence of a carboxylic acid group could make this compound acidic.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the morpholine ring, the BOC group, and the carboxylic acid group. The presence of these groups would influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing a BOC group can undergo reactions where the BOC group is removed, revealing the amine it was protecting . The carboxylic acid group could also participate in reactions, such as forming esters or amides.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make this compound soluble in water and give it acidic properties .Scientific Research Applications
Thermochromic Properties
Research has unveiled the thermochromic properties of related sterically hindered compounds, which change color in response to temperature changes. This characteristic is particularly intriguing for applications in smart materials and temperature sensors. The structural and conformational features of these compounds directly influence their thermochromic behavior, showcasing the compound's potential in advanced material science (Komissarov et al., 1991).
Crystal Structure Analysis
The crystal structure of related morpholine derivatives has been elucidated, revealing insights into their molecular conformations and intermolecular interactions. Such studies are fundamental for understanding the chemical and physical properties of these compounds, which can be pivotal for designing drugs and materials with specific characteristics (Wang et al., 2011).
Synthetic Methodologies
Significant attention has been given to the synthesis of related compounds, highlighting innovative synthetic routes that enhance the accessibility of these chemicals for further study and application. These methodologies are crucial for the development of pharmaceuticals and polymers, demonstrating the compound's relevance in organic synthesis and drug design (Davies et al., 2009).
Photophysical Properties
Investigations into the photophysical properties of related lanthanide coordination polymers have uncovered their potential for use in optical devices due to highly efficient luminescence. This research opens the door for the development of new materials for use in LEDs and laser technologies, underscoring the importance of such compounds in photonic applications (Raphael et al., 2012).
Material Science Applications
The synthesis and properties of ortho-linked polyamides based on derivatives of 4-tert-butylcatechol highlight the compound's utility in creating new materials. These materials exhibit desirable characteristics such as high thermal stability and solubility in polar solvents, suggesting applications in advanced coatings, films, and engineering plastics (Hsiao et al., 2000).
Safety and Hazards
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2-(prop-2-enoxymethyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-5-7-19-10-14(11(16)17)9-15(6-8-20-14)12(18)21-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYORHCULVVYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)(COCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Allyloxy)methyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Chloropyrazin-2-yl)methyl]-2-phenoxypyridine-4-carboxamide](/img/structure/B2917541.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2917546.png)
![7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B2917547.png)

amino}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one](/img/structure/B2917549.png)




![3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole](/img/structure/B2917558.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2917559.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2917564.png)